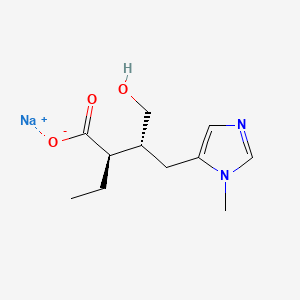

(S)-Desfluoro Citalopram-d6 Oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-Desfluoro Citalopram-d6 Oxalate” is a deuterium-labeled derivative of Citalopram . It has a molecular weight of 420.46 and a molecular formula of C20H15D6FN2O.C2H2O4 . It is a potent and selective serotonin reuptake inhibitor .

Molecular Structure Analysis

The molecular structure of “(S)-Desfluoro Citalopram-d6 Oxalate” is complex, with a molecular formula of C22H23FN2O5 . The InChI representation of the molecule isInChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i1D3,2D3; . Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Desfluoro Citalopram-d6 Oxalate” include a molecular weight of 420.5 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 8, rotatable bond count of 6, exact mass of 420.19676048 g/mol, monoisotopic mass of 420.19676048 g/mol, topological polar surface area of 111 Ų, heavy atom count of 30, and a formal charge of 0 .Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Desfluoro Citalopram-d6 Oxalate involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": ["(S)-Desfluoro Citalopram-d6", "Oxalic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water"], "Reaction": ["1. Dissolve (S)-Desfluoro Citalopram-d6 in a mixture of ethanol and water.", "2. Add oxalic acid to the solution and stir until it dissolves completely.", "3. Add hydrochloric acid to the mixture to adjust the pH to approximately 2.", "4. Heat the solution to reflux for 2 hours.", "5. Allow the solution to cool and then filter the precipitate.", "6. Wash the precipitate with water and dry it under vacuum.", "7. Dissolve the dried precipitate in a mixture of ethanol and water.", "8. Add sodium hydroxide to the solution until the pH reaches approximately 8.", "9. Heat the solution to reflux for 2 hours.", "10. Allow the solution to cool and then filter the precipitate.", "11. Wash the precipitate with water and dry it under vacuum.", "12. The resulting product is (S)-Desfluoro Citalopram-d6 Oxalate."] } | |

CAS RN |

1346617-15-9 |

Product Name |

(S)-Desfluoro Citalopram-d6 Oxalate |

Molecular Formula |

C₂₂H₁₈D₆N₂O₅ |

Molecular Weight |

402.47 |

synonyms |

(1S)-1-[3-(Dimethyl-d6-amino)propyl]-1,3-dihydro-1-phenyl-5-isobenzofurancarbonitrile Ethanedioate; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)

![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)